An In-depth Technical Guide to 2,4-Difluoro-N-methoxy-N-methylbenzamide (CAS 198967-25-8)
An In-depth Technical Guide to 2,4-Difluoro-N-methoxy-N-methylbenzamide (CAS 198967-25-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluoro-N-methoxy-N-methylbenzamide, a fluorinated Weinreb amide of significant interest in synthetic and medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical experimental protocols and structured data for laboratory use.
Core Compound Properties
2,4-Difluoro-N-methoxy-N-methylbenzamide is a stable, versatile intermediate belonging to the class of Weinreb amides. These amides are renowned for their utility in forming carbon-carbon bonds with organometallic reagents to produce ketones and aldehydes with high selectivity and yield. The presence of two fluorine atoms on the phenyl ring can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.[1]
| Property | Value | Source |
| CAS Number | 198967-25-8 | [2][3][4] |
| Molecular Formula | C₉H₉F₂NO₂ | [2] |
| Molecular Weight | 201.17 g/mol | [2] |
| Appearance | White to off-white solid | Generic |
| Boiling Point | 305.6±32.0 °C (Predicted) | [4] |
| Density | 1.261±0.06 g/cm³ (Predicted) | [4] |
| Purity | Typically >97% | [3] |
Synthesis of 2,4-Difluoro-N-methoxy-N-methylbenzamide
The synthesis of 2,4-Difluoro-N-methoxy-N-methylbenzamide can be reliably achieved through two primary pathways: the coupling of 2,4-difluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride or the reaction of 2,4-difluorobenzoyl chloride with N,O-dimethylhydroxylamine.
Pathway 1: From 2,4-Difluorobenzoic Acid
This method involves the activation of the carboxylic acid followed by amidation.
Diagram 1: Synthesis from 2,4-Difluorobenzoic Acid.
Experimental Protocol:
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To an ice-cooled solution of 2,4-difluorobenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add 1-hydroxybenzotriazole (HOBt) (1.5 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).
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Slowly add triethylamine (Et₃N) (3.0 eq) to the mixture.
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Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise while maintaining the temperature at 0°C.
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Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with diluted HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in heptane) to yield the title compound.
Pathway 2: From 2,4-Difluorobenzoyl Chloride
This is a direct and often high-yielding method for the formation of the Weinreb amide.
Diagram 2: Synthesis from 2,4-Difluorobenzoyl Chloride.
Experimental Protocol:
-
Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (CH₂Cl₂) and cool to 0°C.
-
Slowly add a base such as pyridine or triethylamine (2.2 eq).
-
Add a solution of 2,4-difluorobenzoyl chloride (1.0 eq) in CH₂Cl₂ dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography if necessary.
Preparation of 2,4-Difluorobenzoyl Chloride:
2,4-Difluorobenzoyl chloride can be prepared from 2,4-difluorobenzoic acid by reacting it with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically heated to reflux, and the excess thionyl chloride is removed by distillation.[5]
Spectroscopic Data (Predicted)
| Data Type | Predicted Characteristics |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the range of δ 6.8-7.8 ppm due to fluorine coupling. The N-methoxy and N-methyl protons are expected to show distinct singlets around δ 3.5 and 3.3 ppm, respectively. Due to the ortho-fluoro substituent, broadening or splitting of these singlets at room temperature may be observed due to restricted rotation around the amide C-N bond. |
| ¹³C NMR | The carbonyl carbon should appear around δ 165-170 ppm. Aromatic carbons will show characteristic C-F couplings. The N-methoxy and N-methyl carbons are expected around δ 61 and 34 ppm, respectively. |
| IR (Infrared) | A strong absorption band for the C=O stretch of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. C-F stretching vibrations will be present in the 1100-1300 cm⁻¹ region. |
| MS (Mass Spec.) | The molecular ion peak [M]⁺ should be observed at m/z = 201. Characteristic fragmentation patterns would involve the loss of methoxy and methyl groups, as well as cleavage of the amide bond. |
Applications in Organic Synthesis and Drug Discovery
As a Weinreb amide, 2,4-Difluoro-N-methoxy-N-methylbenzamide is a powerful tool for the synthesis of ketones and, after reduction, aldehydes.
Diagram 3: General Reactivity of 2,4-Difluoro-N-methoxy-N-methylbenzamide.
The 2,4-difluorobenzoyl and related 2,4-difluorobenzyl moieties are present in a number of biologically active molecules. The fluorine atoms can enhance binding affinity to target proteins and improve pharmacokinetic properties.[1][7] A notable application of the 2,4-difluorobenzyl group is in the synthesis of HIV integrase inhibitors like Dolutegravir.[7] While direct biological activity of 2,4-Difluoro-N-methoxy-N-methylbenzamide has not been extensively reported, its utility as a precursor to more complex, potentially bioactive molecules is clear.
Safety and Handling
2,4-Difluoro-N-methoxy-N-methylbenzamide should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
This technical guide serves as a foundational resource for the synthesis and application of 2,4-Difluoro-N-methoxy-N-methylbenzamide. The provided protocols and data are intended to facilitate its use in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Difluoro-N-methoxy-N-methylbenzamide - CAS:198967-25-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2,4-difluoro-N-methoxy-N-methylbenzamide | CymitQuimica [cymitquimica.com]
- 4. 2,4-DIFLUORO-N-METHOXY-N-METHYLBENZAMIDE CAS#: 198967-25-8 [chemicalbook.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. 198967-25-8|2,4-Difluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 7. nbinno.com [nbinno.com]
